2-{4-[5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1-piperazinyl}phenyl methyl ether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1-piperazinyl}phenyl methyl ether involves multiple steps. One common approach includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques like chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1-piperazinyl}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-{4-[5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1-piperazinyl}phenyl methyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action for 2-{4-[5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1-piperazinyl}phenyl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s structure allows it to form hydrogen bonds and aromatic interactions with these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1-piperazinyl}phenyl methyl ether
- 2-{4-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-1-piperazinyl}phenyl methyl ether
- 2-{4-[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1-piperazinyl}phenyl methyl ether
Uniqueness
What sets 2-{4-[5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1-piperazinyl}phenyl methyl ether apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group, for example, may enhance its binding affinity to certain molecular targets compared to similar compounds .
Properties
Molecular Formula |
C26H28N4OS |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C26H28N4OS/c1-18(2)19-8-10-20(11-9-19)21-16-32-26-24(21)25(27-17-28-26)30-14-12-29(13-15-30)22-6-4-5-7-23(22)31-3/h4-11,16-18H,12-15H2,1-3H3 |
InChI Key |
QUKPMMOFLNCDGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5OC |
Origin of Product |
United States |
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